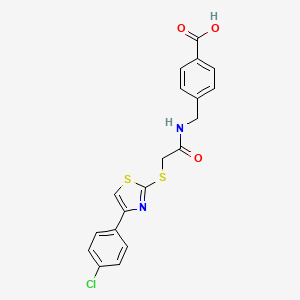

4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-(4-chlorophenyl)thiazole. This intermediate is then reacted with chloroacetic acid to introduce the thioacetamido group. The final step involves the coupling of this intermediate with 4-aminomethylbenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Analyse Chemischer Reaktionen

2.1. Thiazole Ring Formation

Thiazoles are typically synthesized via condensation reactions. For the 4-(4-chlorophenyl)thiazol-2-yl moiety:

-

Method : Likely involves the Hantzsch reaction or a two-component condensation using thiourea, α-halo ketones, and aldehydes .

-

Substitution : The 4-chlorophenyl group is introduced via metal-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) if the thiazole precursor contains a halide.

2.2. Thioether Formation

The thioether bridge between the thiazole and acetamide is formed via:

-

Nucleophilic substitution : Reaction of a thiolate (from mercaptan) with an alkyl halide.

-

Alternative methods : Use of Lawesson’s reagent for thioether formation from disulfides or Michael addition for enolate-based reactions .

2.3. Amide Bond Formation

The acetamide linkage is formed using:

-

Peptide coupling reagents : EDC/HOBt or DCC/HONu for carboxylic acid activation, followed by reaction with an amine (e.g., methylamine) .

-

Hydrolysis : Ester intermediates (e.g., methyl benzoate) are hydrolyzed to the benzoic acid under basic conditions (e.g., NaOH) .

Mechanistic Insights

-

Thiazole formation : The reaction proceeds through enamine intermediates, followed by cyclization and dehydrogenation .

-

Thioether coupling : Nucleophilic attack by the thiolate on the alkyl halide forms the S-C bond, often under basic conditions .

-

Amide bond stability : The acetamide group is resistant to hydrolysis under mildly acidic/basic conditions, ensuring stability in subsequent steps .

Biological and Chemical Implications

-

Functional groups : The thioether and amide groups contribute to pharmacological activity, including potential anticancer and anti-inflammatory effects .

-

Crystallographic data : The thiazole-benzene dihedral angle (e.g., 77.89° in similar compounds) influences molecular packing and solubility .

-

Hydrogen bonding : N—H⋯O interactions in the crystal structure enhance stability, as observed in analogous compounds .

Challenges and Optimization

-

Regioselectivity : Ensuring the 2-position of the thiazole is substituted with the thioether group.

-

Yield improvement : Microwave-assisted synthesis or solvent-free methods may enhance efficiency.

-

Purity control : Column chromatography or recrystallization is critical due to the compound’s complexity .

Comparative Analysis with Related Compounds

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including the compound , have shown significant antimicrobial potential. Studies have demonstrated that thiazole compounds exhibit activity against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated several thiazole compounds against various bacterial strains, revealing minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for certain derivatives. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups on the phenyl ring enhanced antimicrobial activity .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 6.25 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| Compound C | 25 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer properties of thiazole derivatives have also been extensively studied. The compound has been tested for its cytotoxic effects against various cancer cell lines, demonstrating promising results.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research conducted on thiazole derivatives showed that certain compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). For instance, one derivative showed an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating significant anticancer activity .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Compound D | A549 | 23.30 |

| Compound E | NIH/3T3 | >1000 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are another area of interest. Compounds containing the thiazole moiety have been shown to provide protection in various seizure models.

Case Study: Anticonvulsant Efficacy

In a study assessing the anticonvulsant activity of thiazole-linked compounds, one derivative demonstrated a median effective dose (ED50) of 24.38 mg/kg in the electroshock seizure test, showcasing its potential as an anticonvulsant agent .

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| Compound F | Electroshock | 24.38 |

| Compound G | Chemo-shock | 88.23 |

Wirkmechanismus

The mechanism of action of 4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Chlorophenyl)thiazole: Shares the thiazole ring and chlorophenyl group but lacks the benzoic acid moiety.

4-Aminomethylbenzoic acid: Contains the benzoic acid moiety but lacks the thiazole ring and chlorophenyl group.

Thiazole derivatives: Various thiazole derivatives with different substituents exhibit similar biological activities.

Uniqueness

4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid is unique due to its combination of a thiazole ring, chlorophenyl group, and benzoic acid moiety.

Biologische Aktivität

The compound 4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid is a thiazole derivative that has garnered attention for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological significance.

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves multi-step reactions starting from readily available precursors. In the case of this compound, the synthesis may include:

- Formation of Thiazole Ring : Utilizing 4-chlorophenyl and thioacetamide to form the thiazole structure.

- Acylation : Reaction with acetic anhydride or similar agents to introduce acetamido groups.

- Final Coupling : Linking the thiazole moiety with benzoic acid derivatives through amide or ester linkages.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential to confirm the structure.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For example:

- Cell Line Studies : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study reported an IC50 value of approximately 10 µM against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics .

Antibacterial Activity

The antibacterial potential of thiazole derivatives is well-documented:

- In Vitro Studies : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Properties

Thiazole derivatives are also known for their anti-inflammatory effects:

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, as demonstrated in cellular assays. This suggests a potential role in treating inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of similar thiazole compounds:

- Study on Thiosemicarbazone Derivatives : A series of thiosemicarbazone analogues were synthesized and tested for their ability to induce apoptosis in K562 cells. These compounds showed varied efficacy depending on their structural modifications .

- Anticonvulsant Activity : Some thiazole derivatives were evaluated for anticonvulsant properties in animal models, demonstrating significant protective effects against seizures .

Data Tables

Eigenschaften

IUPAC Name |

4-[[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S2/c20-15-7-5-13(6-8-15)16-10-26-19(22-16)27-11-17(23)21-9-12-1-3-14(4-2-12)18(24)25/h1-8,10H,9,11H2,(H,21,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRGRNNCXDNWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.